![molecular formula C9H5ClN4S B1521605 6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1152551-96-6](/img/structure/B1521605.png)

6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Overview

Description

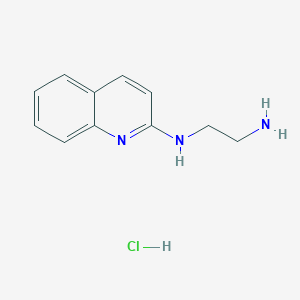

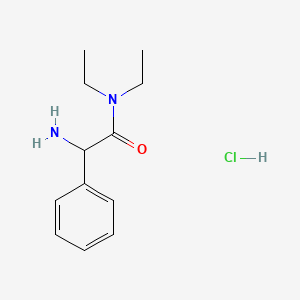

“6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound with the molecular formula C9H5ClN4S and a molecular weight of 236.68 . It is a powder in its physical form .

Molecular Structure Analysis

The InChI code for “6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine” is 1S/C9H5ClN4S/c10-7-1-2-8-11-12-9 (14 (8)13-7)6-3-4-15-5-6/h1-5H .Physical And Chemical Properties Analysis

The compound is a powder in its physical form . It has a molecular weight of 236.68 .Scientific Research Applications

Antimicrobial Activity

CTB compounds have shown promise in combating a range of microbial pathogens. The triazole core, present in CTB, is known for its ability to interfere with the synthesis of essential components in microbial cells, particularly in the ergosterol synthesis pathway . This disruption can lead to increased membrane permeability and ultimately cell death, making CTB a potential candidate for developing new antimicrobial agents.

Antifungal Properties

Similar to their antimicrobial action, CTB derivatives exhibit significant antifungal activity. The triazole ring is a common feature in several antifungal drugs, such as fluconazole and voriconazole, due to its inhibition of fungal cytochrome P450 enzymes involved in ergosterol synthesis . Research into CTB compounds could lead to the development of novel antifungal medications that are more effective against resistant strains.

Anticancer Potential

The structural versatility of CTB allows for interaction with various biological targets, which is crucial in cancer therapy. Triazole derivatives have been studied for their potential to inhibit cancer cell growth and proliferation. By binding to enzymes or receptors that are overexpressed in cancer cells, CTB compounds may offer a pathway to targeted cancer treatments .

Antioxidant Effects

Oxidative stress is a contributing factor to many diseases, and antioxidants play a vital role in neutralizing free radicals. CTB’s structural chemistry enables it to act as a scavenger of reactive oxygen species, suggesting its use in preventing or treating conditions caused by oxidative damage .

Antiviral Applications

The triazole nucleus in CTB has shown effectiveness in the inhibition of viral replication. By mimicking nucleosides, CTB derivatives can interfere with the viral life cycle, offering a strategy for antiviral drug development. This is particularly relevant for emerging viral infections where current treatments are limited .

Anti-inflammatory and Analgesic Uses

Inflammation and pain are often interlinked, and compounds that can address both are highly valuable in therapeutic settings. CTB derivatives have demonstrated properties that reduce inflammation and alleviate pain, potentially leading to new classes of anti-inflammatory and analgesic drugs .

Future Directions

Given the lack of specific information on this compound, future research could focus on its synthesis, chemical reactions, mechanism of action, and safety profile. Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes , suggesting potential applications in pharmaceutical research.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.

Mode of Action

It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

Based on the reported pharmacological activities of similar compounds, it can be inferred that the compound may influence a variety of biochemical pathways related to cancer, inflammation, microbial infection, and other diseases .

Result of Action

Based on the reported pharmacological activities of similar compounds, it can be inferred that the compound may exert a variety of effects at the molecular and cellular levels, potentially influencing cell growth, inflammation, microbial infection, and other processes .

properties

IUPAC Name |

6-chloro-3-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN4S/c10-7-1-2-8-11-12-9(14(8)13-7)6-3-4-15-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBXBZPWKNYOJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NN=C2C3=CSC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride](/img/structure/B1521523.png)

![4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride](/img/structure/B1521531.png)

![2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid](/img/structure/B1521539.png)